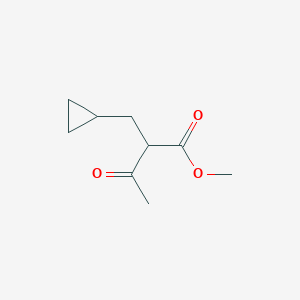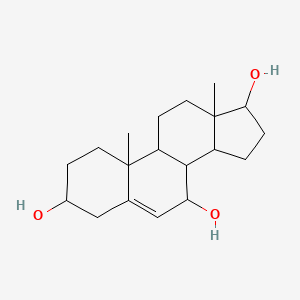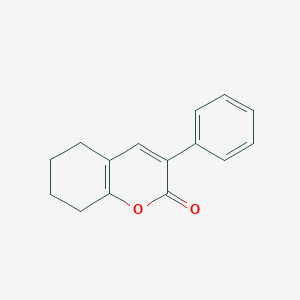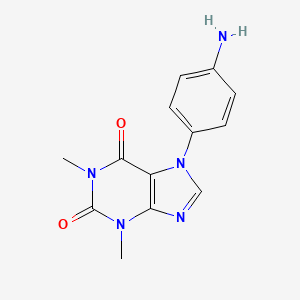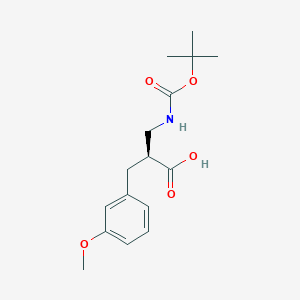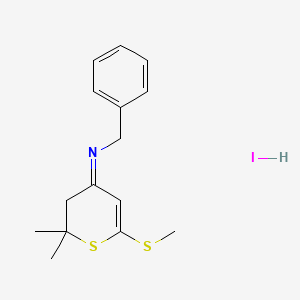![molecular formula C42H32Cl3N3O4 B13991629 4-(4-Chlorobenzoyl)-1,7-bis(4-chlorophenyl)-2-[hydroxy(pyridin-4-yl)methyl]-3,5-di(pyridin-4-yl)heptane-1,7-dione CAS No. 71568-56-4](/img/structure/B13991629.png)
4-(4-Chlorobenzoyl)-1,7-bis(4-chlorophenyl)-2-[hydroxy(pyridin-4-yl)methyl]-3,5-di(pyridin-4-yl)heptane-1,7-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Chlorobenzoyl)-1,7-bis(4-chlorophenyl)-2-[hydroxy(pyridin-4-yl)methyl]-3,5-di(pyridin-4-yl)heptane-1,7-dione is a complex organic compound characterized by multiple aromatic rings and functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorobenzoyl)-1,7-bis(4-chlorophenyl)-2-[hydroxy(pyridin-4-yl)methyl]-3,5-di(pyridin-4-yl)heptane-1,7-dione typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include nucleophilic aromatic substitution and Friedel-Crafts acylation .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Chlorobenzoyl)-1,7-bis(4-chlorophenyl)-2-[hydroxy(pyridin-4-yl)methyl]-3,5-di(pyridin-4-yl)heptane-1,7-dione undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols.
Wissenschaftliche Forschungsanwendungen
4-(4-Chlorobenzoyl)-1,7-bis(4-chlorophenyl)-2-[hydroxy(pyridin-4-yl)methyl]-3,5-di(pyridin-4-yl)heptane-1,7-dione has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-(4-Chlorobenzoyl)-1,7-bis(4-chlorophenyl)-2-[hydroxy(pyridin-4-yl)methyl]-3,5-di(pyridin-4-yl)heptane-1,7-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chlorobenzoylacetonitrile: A related compound with similar structural features and chemical properties.
4-Chlorobenzoyl-CoA: Another compound with a chlorobenzoyl group, used in biochemical studies.
Uniqueness
4-(4-Chlorobenzoyl)-1,7-bis(4-chlorophenyl)-2-[hydroxy(pyridin-4-yl)methyl]-3,5-di(pyridin-4-yl)heptane-1,7-dione is unique due to its complex structure, which includes multiple aromatic rings and functional groups
Eigenschaften
CAS-Nummer |
71568-56-4 |
|---|---|
Molekularformel |
C42H32Cl3N3O4 |
Molekulargewicht |
749.1 g/mol |
IUPAC-Name |
4-(4-chlorobenzoyl)-1,7-bis(4-chlorophenyl)-2-[hydroxy(pyridin-4-yl)methyl]-3,5-dipyridin-4-ylheptane-1,7-dione |
InChI |
InChI=1S/C42H32Cl3N3O4/c43-32-7-1-27(2-8-32)36(49)25-35(26-13-19-46-20-14-26)38(40(50)29-3-9-33(44)10-4-29)37(28-15-21-47-22-16-28)39(42(52)31-17-23-48-24-18-31)41(51)30-5-11-34(45)12-6-30/h1-24,35,37-39,42,52H,25H2 |
InChI-Schlüssel |
LYMJHYNBDHQPOS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)CC(C2=CC=NC=C2)C(C(C3=CC=NC=C3)C(C(C4=CC=NC=C4)O)C(=O)C5=CC=C(C=C5)Cl)C(=O)C6=CC=C(C=C6)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


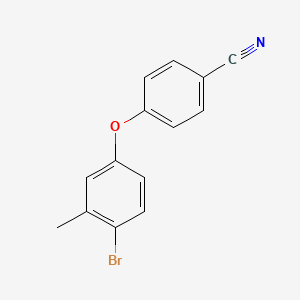

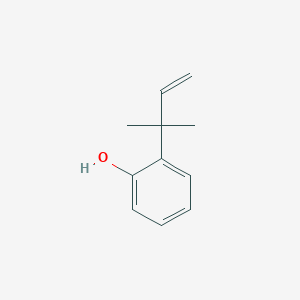
![2,6-Dichloropyrimido[5,4-d]pyrimidine-4,8-diamine](/img/structure/B13991562.png)
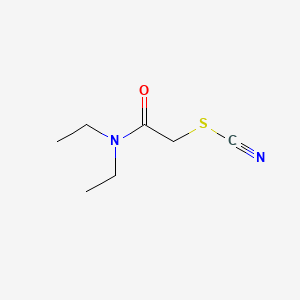
![1-Iodoimidazo[1,5-A]pyrazin-8-amine](/img/structure/B13991574.png)
